
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is an organic compound characterized by the presence of a fluoro group, an isopropoxy group, and a methyl group attached to a phenyl ring, with a methanol group as the primary functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Fluorination: Introduction of the fluoro group at the 4-position of the phenyl ring.
Isopropoxylation: Substitution of a hydrogen atom at the 3-position with an isopropoxy group.
Methylation: Introduction of a methyl group at the 5-position.
Methanol Group Addition: Finally, the methanol group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro, isopropoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4-Fluoro-3-isopropoxy-5-methylphenyl)aldehyde or (4-Fluoro-3-isopropoxy-5-methylphenyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluoro-3-isopropoxy-5-methylphenyl)methanol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its solubility and stability. The methanol group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid
- (4-Fluoro-3-isopropoxy-5-methylphenyl)amine
- (4-Fluoro-3-isopropoxy-5-methylphenyl)ketone
Uniqueness
(4-Fluoro-3-isopropoxy-5-methylphenyl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H15FO2 |
|---|---|
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H15FO2/c1-7(2)14-10-5-9(6-13)4-8(3)11(10)12/h4-5,7,13H,6H2,1-3H3 |
InChI-Schlüssel |
LSCAMGHLBWPXEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)OC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




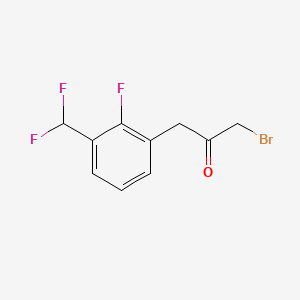

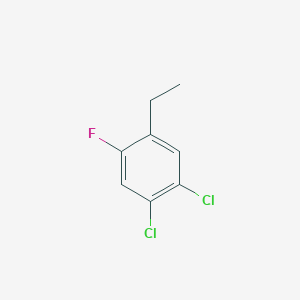
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
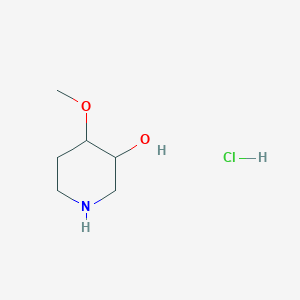
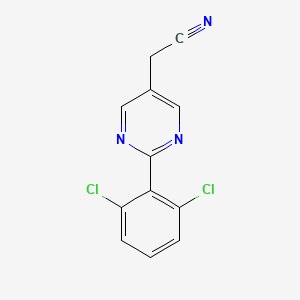

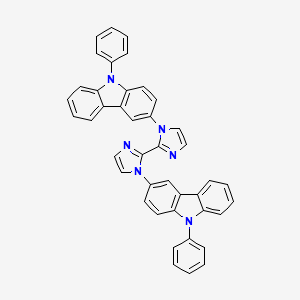
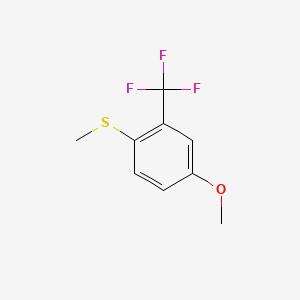

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

